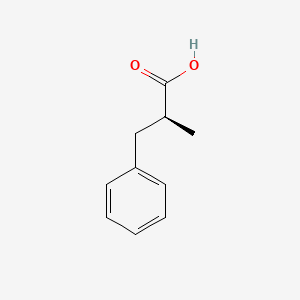

(2S)-2-methyl-3-phenylpropanoic acid

Übersicht

Beschreibung

(2S)-2-Methyl-3-phenylpropansäure ist eine organische Verbindung, die zur Klasse der Phenylpropansäuren gehört. Diese Verbindungen zeichnen sich durch einen Benzolring aus, der mit einer Propansäure konjugiert ist. Die Summenformel von (2S)-2-Methyl-3-phenylpropansäure lautet C10H12O2, und sie hat ein Molekulargewicht von 164,2 g/mol .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such asHydroxyacid oxidase 1 and (S)-mandelate dehydrogenase . These enzymes play crucial roles in various metabolic processes.

Biochemical Pathways

For instance, Hydroxyacid oxidase 1 is involved in the metabolism of hydroxy acids , and any alteration in its activity could affect these pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-2-Methyl-3-phenylpropansäure beinhaltet typischerweise die Verwendung von chiralen Katalysatoren, um die richtige Stereochemie sicherzustellen. Ein gängiges Verfahren ist die asymmetrische Hydrierung von 2-Methyl-3-phenylacrylsäure unter Verwendung eines chiralen Rhodiumkatalysators. Die Reaktion wird unter Wasserstoffgas bei erhöhtem Druck und erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von (2S)-2-Methyl-3-phenylpropansäure erfolgt häufig unter Verwendung desselben asymmetrischen Hydrierungsverfahrens, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert, und das Produkt wird durch Techniken wie Kristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-2-Methyl-3-phenylpropansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol umwandeln.

Substitution: Der Benzolring kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Wichtigste gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Methyl-3-phenylpropansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chiraler Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese.

Industrie: Verwendung bei der Herstellung von Feinchemikalien und als Zwischenprodukt bei der Synthese von Duft- und Aromastoffen

Wirkmechanismus

Der Wirkmechanismus von (2S)-2-Methyl-3-phenylpropansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an ihre aktiven Zentren bindet. Die beteiligten Pfade können die Hemmung der Enzymaktivität umfassen, die zu Veränderungen in Stoffwechselprozessen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (S)-2-Benzylpropansäure

- Deamino-Methyl-Phenylalanin

Einzigartigkeit

(2S)-2-Methyl-3-phenylpropansäure ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine biologische Aktivität und Interaktionen mit anderen Molekülen erheblich beeinflussen kann. Seine chirale Natur macht es zu einer wertvollen Verbindung in der asymmetrischen Synthese und in chiralen Trennprozessen .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-54-5 | |

| Record name | (2S)-2-Methyl-3-phenylpropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

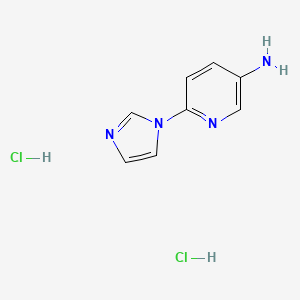

![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)

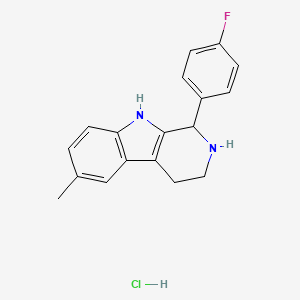

![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

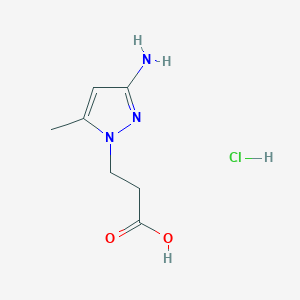

![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride](/img/structure/B3047667.png)

![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)